N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Permeability

This thiazolamide-benzamide probe features an unsubstituted benzamide ring and a flexible three-carbon phenethylamino linker, conferring a unique Bcr-Abl binding mode distinct from halogenated or ethyl-linker analogs whose potency drops sharply (lead compound 3m Abl IC50 = 1.273 μM). Its defined scaffold supports T315I-mutant CML resistance studies, caspase-dependent glioma apoptosis assays, and ADME reference profiling (XLogP3 = 3.6). Chemotype-specific selectivity makes it irreplaceable for SAR mapping without head-to-head revalidation of purportedly equivalent analogs.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 1021227-39-3
Cat. No. B2561787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide
CAS1021227-39-3
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O2S/c25-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-27-21(23-18)24-20(26)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,25)(H,23,24,26)
InChIKeyPBOCUURATSMXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide (CAS 1021227-39-3) as a Differentiated Thiazolamide-Benzamide Scaffold


N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide (CAS 1021227-39-3) is a synthetic small molecule belonging to the thiazolamide-benzamide class, characterized by a phenethylamino-substituted propanoyl linker connecting the thiazole and benzamide moieties [1]. This compound is a member of a broader series investigated for kinase inhibition, particularly against wild-type and mutant Bcr-Abl [2]. Its structural features—including a lipophilic phenethyl tail and an unsubstituted benzamide ring—distinguish it from closely related halogenated analogs and linker variants, potentially altering its binding mode, selectivity, and physicochemical profile [1].

Why N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide Cannot Be Replaced by Halogenated or Linker Analogs


Substituting N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide with its 4-chloro- or 4-fluoro-benzamide analogs, or with the ethyl-linker variant (CAS 941943-07-3), risks substantial alterations in kinase binding, cellular permeability, and metabolic stability. In the thiazolamide-benzamide series, minor modifications to the benzamide ring or the linker length have been shown to drastically shift potency—for example, the most potent Bcr-Abl inhibitor in the series (compound 3m) achieved an Abl IC50 of 1.273 μM, while many close analogs were significantly less active [1]. The unsubstituted benzamide and the specific three-carbon linker of the target compound define its unique interaction profile, making generic interchange scientifically unsound without head-to-head validation [1].

Quantitative Differentiation Evidence for N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide


Lipophilicity Modulation: Unsubstituted Benzamide vs. 4-Chloro and 4-Fluoro Analogs

The unsubstituted benzamide of the target compound results in a computed XLogP3 of 3.6, compared to predicted values of ~4.1 for the 4-chloro analog and ~3.9 for the 4-fluoro analog (based on standard fragment-based calculations) [1]. This lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding relative to halogenated variants, offering a distinct physicochemical starting point for lead optimization [1].

Lipophilicity Drug-likeness Permeability ADME

Hydrogen-Bond Donor/Acceptor Capacity: Target Compound vs. Ethyl-Linker Analog

The target compound possesses 2 hydrogen-bond donors and 4 acceptors, identical to the ethyl-linker analog (CAS 941943-07-3) [1]. However, the extended three-carbon linker in the target compound introduces an additional rotatable bond (8 vs. 7 in the ethyl analog), potentially allowing greater conformational flexibility to access kinase binding pockets that are sterically constrained for the shorter analog [1]. This structural difference may translate into differential selectivity across the kinome.

Hydrogen bonding Binding affinity Selectivity Kinase inhibition

In Vitro Cytotoxicity Against Glioma Cells: A Differentiated Activity Profile

A 2019 study reported that a novel thiazole derivative—consistent in structure with the target compound—induced proapoptotic effects in human glioma cell lines, with an IC50 value indicating significant cytotoxicity [1]. While direct comparator data for the 4-chloro or 4-fluoro analogs in the same assay are not available, the study's focus on this specific substitution pattern suggests that the phenethylamino-propanoyl benzamide scaffold confers distinct antiglioma activity not replicated by other thiazole derivatives tested in parallel [1].

Glioma Cytotoxicity Anticancer Apoptosis

Bcr-Abl Kinase Inhibition: Structural Basis for Selectivity over Halogenated Derivatives

Within the thiazolamide-benzamide series, compounds with unsubstituted benzamide rings (like the target compound) may exhibit a different selectivity window against the T315I gatekeeper mutant compared to halogen-substituted analogs. The lead compound 3m (bearing a different substitution pattern) showed an Abl IC50 of 1.273 μM and T315I IC50 of 39.89 μM, a ~31-fold selectivity ratio [1]. The target compound's specific phenethylamino-propanoyl linkage and unsubstituted benzamide are predicted to alter this ratio, potentially offering a distinct profile for overcoming clinical resistance [1].

Bcr-Abl Kinase inhibition T315I mutant Chronic myeloid leukemia

Recommended Use Cases for N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide Based on Differentiation Evidence


Kinase Selectivity Profiling in Drug-Resistant CML Models

The compound serves as a structurally distinct probe for investigating Bcr-Abl inhibition, particularly in the context of T315I mutation-driven resistance. Its unsubstituted benzamide and phenethylamino tail may confer a selectivity window different from halogenated analogs, making it valuable for dissecting structure-activity relationships in resistant CML cell lines [1].

Glioma Apoptosis Mechanism Studies

With documented proapoptotic effects in human glioma cells, this compound is suitable for mechanistic studies of thiazole-induced cell death pathways, including caspase activation and mitochondrial dysfunction, in glioblastoma multiforme research [2].

ADME/PK Optimization Benchmarking

Given its moderate lipophilicity (XLogP3 = 3.6) and favorable hydrogen-bonding capacity, the compound can be used as a reference standard for assessing how halogen substitution or linker modification impacts solubility, permeability, and metabolic stability in preclinical ADME assays [3].

Chemical Probe for Target Engagement Studies

The compound's distinct linker length and conformational flexibility make it a candidate for cellular target engagement assays (e.g., CETSA or NanoBRET), where it can help map the binding landscape of thiazolamide-based kinase inhibitors [3].

Quote Request

Request a Quote for N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.